molecular formula C11H25N B14367005 N-(2-Methylpropyl)heptan-1-amine CAS No. 90105-57-0

N-(2-Methylpropyl)heptan-1-amine

Cat. No.: B14367005
CAS No.: 90105-57-0
M. Wt: 171.32 g/mol
InChI Key: LAXKUQFUEFSWSE-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)heptan-1-amine is a secondary amine with a heptane backbone (C₇H₁₅) and a 2-methylpropyl (isobutyl) group attached to the nitrogen atom. Its molecular formula is C₁₁H₂₅N, and it belongs to the alkylamine class, characterized by nitrogen bonded to aliphatic hydrocarbon chains.

Properties

CAS No.

90105-57-0

Molecular Formula

C11H25N

Molecular Weight

171.32 g/mol

IUPAC Name

N-(2-methylpropyl)heptan-1-amine

InChI

InChI=1S/C11H25N/c1-4-5-6-7-8-9-12-10-11(2)3/h11-12H,4-10H2,1-3H3

InChI Key

LAXKUQFUEFSWSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane with a concentrated solution of ammonia in ethanol. The reaction is carried out in a sealed tube to prevent the escape of ammonia gas. For example, using 1-bromoheptane and 2-methylpropylamine, the reaction proceeds as follows[ \text{CH}_3(\text{CH}_2)_5\text{CH}_2\text{Br} + \text{NH}_3 \rightarrow \text{CH}_3(\text{CH}_2)_5\text{CH}_2\text{NH}_2 + \text{HBr} ]

    Reduction of Nitriles: Another method involves the reduction of nitriles using lithium aluminum hydride (LiAlH4). The nitrile is reduced to the corresponding amine[ \text{R-CN} + 4[\text{H}] \rightarrow \text{R-CH}_2\text{NH}_2 ]

Industrial Production Methods

Industrial production often involves the use of catalytic hydrogenation of nitriles or the Gabriel synthesis, which involves the alkylation of phthalimide followed by hydrolysis to yield the primary amine.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Primary amines can be oxidized to form nitriles or amides. For example, oxidation with potassium permanganate (KMnO4) can yield the corresponding nitrile.

    Reduction: Reduction reactions typically involve the conversion of nitriles to amines using reducing agents like LiAlH4.

    Substitution: Amines can undergo nucleophilic substitution reactions where the amino group acts as a nucleophile. For example, reacting with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Nitriles, amides.

    Reduction: Primary amines.

    Substitution: Secondary and tertiary amines.

Scientific Research Applications

N-(2-Methylpropyl)heptan-1-amine has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential role in biological systems and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methylpropyl)heptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also participate in metabolic pathways, undergoing biotransformation to active metabolites.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between N-(2-Methylpropyl)heptan-1-amine and related compounds:

Compound Name Structural Features Unique Properties/Applications References
This compound Secondary amine; linear heptyl + branched isobutyl substituent Moderate lipophilicity; potential use in surfactant or drug delivery systems Deduced from nomenclature
N-(2-Phenylpropyl)heptan-1-amine Secondary amine; phenyl group on propyl chain Higher rigidity due to aromatic ring; affinity for sigma receptors in neurological studies [1]
(S)-N-Methyl-1-(2-methylpropyl)amine Secondary amine; methyl + isobutyl substituents Distinct pharmacokinetics due to stereochemistry; used in chiral synthesis [2]
Bis(2-methylpropyl)amine Tertiary amine; two isobutyl groups Enhanced steric hindrance; lower reactivity in nucleophilic substitutions [17]
N-(2-Methylpropyl)-4-(propan-2-yl)cyclohexan-1-amine Cyclohexane core with isopropyl substituent Improved thermal stability; applications in catalysis and material science [5]

Key Research Findings

  • Receptor Interactions: N-(2-Phenylpropyl)heptan-1-amine exhibits affinity for sigma receptors, which are implicated in neuroprotection and psychosis modulation [1]. In contrast, this compound’s aliphatic structure likely reduces such receptor selectivity, favoring non-specific hydrophobic interactions. Phenethylamine derivatives (e.g., N-Methylphenethylamine) show central nervous system (CNS) stimulant effects due to structural mimicry of neurotransmitters like dopamine [8]. The absence of an aromatic ring in this compound likely diminishes such activity.
  • Physicochemical Properties :

    • Solubility : The branched isobutyl group in this compound enhances lipophilicity compared to linear-chain analogs (e.g., N-propylheptan-1-amine), reducing water solubility but improving miscibility with lipids [5].
    • Stability : Cyclohexane-containing analogs (e.g., N-(2-Methylpropyl)-4-(propan-2-yl)cyclohexan-1-amine) demonstrate superior thermal stability due to ring rigidity, whereas the linear heptyl chain in the target compound may confer flexibility and lower melting points [5].
  • Synthetic Accessibility :

    • N-(2-Phenylpropyl)heptan-1-amine requires multi-step synthesis involving phenylpropyl halides, while the target compound can be synthesized more straightforwardly via alkylation of heptan-1-amine with 2-methylpropyl bromide [1].

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